3-benzoylbenzyl 2-(benzoylamino)benzoate
Overview
Description
3-Benzoylbenzyl 2-(benzoylamino)benzoate is an organic compound with the molecular formula C28H21NO4. It is a complex ester that features both benzoyl and benzyl groups, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoylbenzyl 2-(benzoylamino)benzoate typically involves the esterification of 3-benzoylbenzyl alcohol with 2-(benzoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and catalysts as in laboratory synthesis but optimized for higher yields and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylbenzyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and amine.
Substitution: The benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol and benzoylamine.
Substitution: Various substituted benzoyl or benzyl derivatives.
Scientific Research Applications
3-Benzoylbenzyl 2-(benzoylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzoylbenzyl 2-(benzoylamino)benzoate involves its interaction with various molecular targets. The benzoyl and benzyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Benzyl alcohol: Used as a solvent and in the synthesis of other benzyl compounds.
Uniqueness
3-Benzoylbenzyl 2-(benzoylamino)benzoate is unique due to its dual benzoyl and benzyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it valuable in synthetic chemistry and potential pharmacological research .
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 2-benzamidobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4/c30-26(21-11-3-1-4-12-21)23-15-9-10-20(18-23)19-33-28(32)24-16-7-8-17-25(24)29-27(31)22-13-5-2-6-14-22/h1-18H,19H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFNUWNWMUJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.